AZD2014-13C,d3 is derived from the broader class of mTOR inhibitors, which play a critical role in regulating cellular processes such as growth, proliferation, and survival. The compound was developed by AstraZeneca and has been classified under investigational drugs aimed at treating various types of cancer, including prostate cancer and other malignancies characterized by aberrant mTOR signaling pathways .
The synthesis of AZD2014-13C,d3 involves several key steps that utilize advanced organic chemistry techniques. The process typically begins with the preparation of key intermediates through standard reactions such as alkylation, acylation, or coupling reactions.
The detailed synthetic route can be found in specialized chemical literature focusing on drug development .
AZD2014-13C,d3 has a complex molecular structure characterized by multiple functional groups that contribute to its inhibitory activity against mTOR complexes. The molecular formula can be denoted as , where the deuterium atoms replace hydrogen atoms in specific positions.
The structural data indicates that the compound's design facilitates optimal interaction with the ATP-binding sites of mTOR complexes .
AZD2014-13C,d3 primarily functions through competitive inhibition of mTORC1 and mTORC2, influencing downstream signaling pathways that regulate cell growth and metabolism. Key reactions include:
Experimental data show that AZD2014 exhibits dose-dependent effects on cell viability across various cancer cell lines, demonstrating its potential efficacy in preclinical models .
The mechanism of action of AZD2014-13C,d3 involves disrupting the mTOR signaling pathway, which is pivotal in cancer cell metabolism and growth.
Data from studies indicate that AZD2014 enhances radiation sensitivity in certain tumor types by modulating these pathways .
AZD2014-13C,d3 exhibits several notable physical and chemical properties:
These properties are critical for optimizing formulation strategies for clinical applications .
AZD2014-13C,d3 has significant implications in various scientific domains:
AZD2014-¹³C,d₃ is a stable isotopically labeled analog of the dual mTORC1/2 inhibitor vistusertib (AZD2014). The compound incorporates a carbon-13 (¹³C) atom and three deuterium (d₃) atoms at specific molecular positions, typically within the morpholine ring—a structural component critical to its kinase-binding activity. This isotopic substitution maintains the compound’s biochemical activity and physicochemical properties while creating a distinct mass difference detectable via mass spectrometry. The molecular formula modification (e.g., C₂₃H₂₃D₃¹³CN₆O₄ vs. C₂₃H₂₆N₆O₄ for unlabeled AZD2014) enables precise tracking of the parent compound and its metabolites in complex biological matrices [1] [3].
Rationale for Labeling:
Table 1: Excretion Data for ¹⁴C-Labeled Vistusertib (Analogous to ¹³C,d₃ Utility)
Matrix | Mean Radioactivity Recovery (%) | Primary Components Identified |
---|---|---|
Feces | 80% | Oxidized morpholine metabolites, unchanged parent |
Urine | 12% | N-methylamide derivative, glucuronides |
Total | >90% | 8 metabolites (all <10% of AUC) |
Data derived from human ADME study using ¹⁴C-AZD2014 [1].
Stable isotopes like ¹³C and deuterium serve as non-radioactive tools for advanced drug disposition studies. For AZD2014-¹³C,d₃, they enable:
Table 2: Key Pharmacokinetic Parameters of Unlabeled AZD2014 at MTD
Parameter | Value (Mean ± SD) | Method |
---|---|---|
AUCₛₛ (ng·h/mL) | 6686 ± 1850 | LC-MS/MS |
Cₘₐₓₛₛ (ng/mL) | 1664 ± 402 | LC-MS/MS |
Half-life (h) | ~12–15 | Radioisotope tracing |
Plasma Protein Binding | ~95% | Equilibrium dialysis |
Data from first-in-human and ADME trials [2] [5].
The evolution of mTOR inhibitors provides context for AZD2014’s design:
Table 3: Evolution of mTOR Inhibitors
Generation | Examples | Mechanism | Key Limitations |
---|---|---|---|
Rapalogs | Temsirolimus, Everolimus | Allosteric mTORC1 inhibition | AKT feedback activation; No mTORC2 inhibition |
Dual mTORC1/2 | AZD2014, AZD8055 | ATP-competitive kinase inhibition | Metabolic clearance (CYP-mediated) |
Dual PI3K/mTOR | BEZ235, GDC-0980 | Pan-PI3K/mTOR inhibition | Dose-limiting toxicity (hyperglycemia) |
Structural and mechanistic advances based on [3] [6] [7].
AZD2014-¹³C,d₃ represents a critical tool for de-risking clinical development of this chemical class, particularly in elucidating exposure-response relationships in oncology trials [1] [5].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1